molecular formula C23H24N4O4S B11278694 methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278694
M. Wt: 452.5 g/mol
InChI Key: XTPCWGKAZCXJSN-UHFFFAOYSA-N
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Description

Methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dihydroisoquinoline with ethylamine to form an intermediate, which is then reacted with a quinazoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while reduction can produce different isoquinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies have shown that derivatives of this compound may exhibit significant pharmacological activities, making it a potential candidate for developing new medications .

Industry

In the industrial sector, this compound can be used in the synthesis of various materials and chemicals. Its versatility allows for its application in different industrial processes .

Mechanism of Action

The mechanism of action of methyl 3-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 3-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24N4O4S/c1-31-22(30)16-6-7-18-19(12-16)25-23(32)27(21(18)29)14-20(28)24-9-11-26-10-8-15-4-2-3-5-17(15)13-26/h2-7,12H,8-11,13-14H2,1H3,(H,24,28)(H,25,32)

InChI Key

XTPCWGKAZCXJSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCC4=CC=CC=C4C3

Origin of Product

United States

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